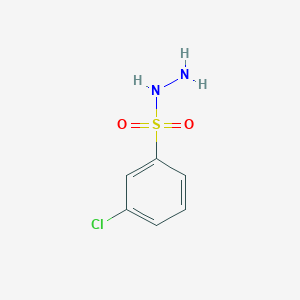

Benzenesulfonic acid, 3-chloro-, hydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Benzenesulfonic acid, 3-chloro-, hydrazide (also known as benzenesulfohydrazide) has the chemical formula C₆H₈N₂O₂S and a molecular weight of 172.205 g/mol .

- It is the simplest aromatic sulfonic acid, forming white deliquescent sheet crystals or a white waxy solid that is soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether .

Preparation Methods

- Synthetic routes for its preparation involve the reaction of benzenesulfonyl chloride with hydrazine hydrate .

- Industrial production methods may vary, but this reaction is commonly employed.

Chemical Reactions Analysis

- Benzenesulfonic acid, 3-chloro-, hydrazide can undergo various reactions:

Substitution: It can react with other compounds, replacing functional groups.

Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.

- Common reagents include hydrazine hydrate, sulfuric acid, and other sulfonating agents.

- Major products formed depend on the specific reaction conditions.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis, especially for introducing sulfonate groups.

Biology: May have applications in drug discovery due to its sulfonate functionality.

Medicine: Investigated for potential therapeutic effects.

Industry: Used in the production of specialty chemicals.

Mechanism of Action

- The exact mechanism by which benzenesulfonic acid, 3-chloro-, hydrazide exerts its effects depends on its specific application.

- It likely interacts with molecular targets or pathways relevant to its intended use.

Comparison with Similar Compounds

- While I couldn’t find direct comparisons for this specific compound, its uniqueness lies in its chlorinated sulfonate group.

- Similar compounds include other sulfonic acids and hydrazides.

Remember that this information is based on available data, and further research may provide additional insights

Biological Activity

Benzenesulfonic acid, 3-chloro-, hydrazide is an organic compound with significant potential in various biological applications due to its structural characteristics. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and its role in synthetic organic chemistry.

Chemical Structure and Properties

- Molecular Formula : C₆H₈ClN₂O₂S

- Molecular Weight : 206.65 g/mol

- Functional Groups : Contains a sulfonic acid group and a hydrazide moiety, contributing to its reactivity and biological properties.

The compound's structure allows it to participate in various chemical reactions, making it a versatile candidate for further modifications and applications in pharmaceuticals and agrochemicals .

Biological Activity Overview

This compound exhibits a range of biological activities primarily attributed to its hydrazide functionality. Research indicates that compounds within this class can possess:

- Antibacterial Activity : Effective against various bacterial strains.

- Antifungal Activity : Demonstrated efficacy against certain fungi.

- Anticancer Properties : Potential for inhibiting cancer cell proliferation.

Antimicrobial Activity

A review of hydrazide-hydrazones highlighted their broad spectrum of bioactivity, including antibacterial, antifungal, and antitubercular effects . The specific activity of this compound has been studied in comparison to other hydrazide derivatives.

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial activity of various hydrazides, this compound showed moderate inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 75 to 150 µg/mL for different bacterial strains .

- Cytotoxic Effects : Research on related compounds indicates that the presence of the chlorinated aromatic ring can enhance cytotoxicity in cancer cell lines. For instance, studies have demonstrated that chlorinated derivatives exhibit significant anti-proliferative effects on prostate cancer cells (PC3) with IC50 values indicating effective dose-response relationships .

- Influence of Chlorine Substituents : The presence of chlorine in the structure has been linked to increased biological activity. A comparative analysis revealed that compounds with chlorine substituents often displayed enhanced antimicrobial properties compared to their non-chlorinated counterparts .

The biological activity of this compound is thought to involve:

- Interaction with Cellular Targets : The compound may interact with cellular membranes or specific enzyme systems, disrupting normal cellular functions.

- Formation of Reactive Species : Its ability to form reactive intermediates can lead to oxidative stress in microbial cells or cancer cells, contributing to its antimicrobial and anticancer effects.

Properties

CAS No. |

53516-97-5 |

|---|---|

Molecular Formula |

C6H7ClN2O2S |

Molecular Weight |

206.65 g/mol |

IUPAC Name |

3-chlorobenzenesulfonohydrazide |

InChI |

InChI=1S/C6H7ClN2O2S/c7-5-2-1-3-6(4-5)12(10,11)9-8/h1-4,9H,8H2 |

InChI Key |

VFWZXKBYLRTNIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)NN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.